Potency Benchmarking: Gosogliptin vs. Sitagliptin In Vitro DPP-4 Inhibition
In comparative in vitro enzymatic assays, gosogliptin demonstrates an IC50 of 13 nM against human DPP-4 . This represents a modest but quantifiable improvement in potency relative to sitagliptin, a widely used DPP-4 inhibitor, which exhibits an IC50 of 19 nM in Caco-2 cell extracts . The 1.46-fold lower IC50 indicates that gosogliptin achieves effective enzyme inhibition at a slightly lower molar concentration, a factor relevant for head-to-head pharmacological studies.
| Evidence Dimension | DPP-4 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (gosogliptin) |
| Comparator Or Baseline | 19 nM (sitagliptin) |
| Quantified Difference | 1.46-fold lower IC50 (higher potency) |
| Conditions | Human recombinant DPP-4 enzyme assay for gosogliptin; Caco-2 cell extracts for sitagliptin |
Why This Matters
Higher in vitro potency may translate to lower effective doses or prolonged target engagement, a critical consideration when designing dose-response studies or selecting a reference compound for DPP-4 pharmacology experiments.
